molecular formula C13H15BrN2O2 B1451302 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-25-0

2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Cat. No. B1451302
M. Wt: 311.17 g/mol
InChI Key: IJHDVTXXDJQIHY-UHFFFAOYSA-N
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Description

“2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a specialty product used for proteomics research . It has a molecular formula of C13H15BrN2O2 and a molecular weight of 311.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are not fully detailed in the available sources. We know its molecular formula is C13H15BrN2O2 and its molecular weight is 311.19 .

Scientific Research Applications

Chemical Reactivity and Carcinogenicity Potential

  • The compound has been studied for its chemical reactivity and potential carcinogenicity. Thiophene analogues, closely related to 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, have been synthesized and evaluated, showing that these compounds, due to their specific chemical and biological behavior, might not be capable of eliciting tumors in vivo, despite showing potential carcinogenicity in vitro (Ashby et al., 1978).

Role in CNS Disorders and Cognitive Functions

  • Piracetam, a cyclic derivative of γ-aminobutyric acid and closely related to the compound , shows significant effects in the management and treatment of CNS disorders. It is noted for improving learning, memory, and brain metabolism, indicating that similar derivatives could have potential applications in treating neurological conditions and enhancing cognitive functions (Dhama et al., 2021).

Role in Heterocyclic Synthesis

  • The compound and its related structures serve as important intermediates in the synthesis of various heterocyclic systems, showcasing their utility in the field of organic chemistry and potential applications in synthesizing novel pharmacologically active agents (Gouda et al., 2015).

Environmental Implications and Toxicity

  • Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with the compound, are known for their toxicity and environmental persistence. They can cause a variety of toxic effects, including hepatic, dermal, and gastrointestinal toxicities, indicating the need for careful handling and disposal of such compounds to prevent environmental contamination (Mennear & Lee, 1994).

Future Directions

The future directions of “2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are not specified in the available sources. As a specialty product used in proteomics research , it may continue to be used in this field, but specific future applications or developments are not detailed.

properties

IUPAC Name

2-bromo-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-4-10(8-11)13(18)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHDVTXXDJQIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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